- Photoredox Catalysis Enables Decarboxylative Cyclization with Hypervalent Iodine(III) Reagents: Access to 2,5-Disubstituted 1,3,4-Oxadiazoles, Organic Letters, 2020, 22(24), 9621-9626

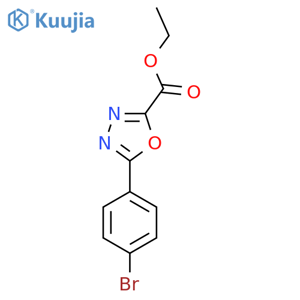

Cas no 931760-32-6 (Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate)

931760-32-6 structure

Product Name:Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate

CAS No:931760-32-6

Molecular Formula:C11H9BrN2O3

Molecular Weight:297.104761838913

CID:4720302

PubChem ID:22432737

Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate Properties

Names and Identifiers

-

- ETHYL 5-(4-BROMOPHENYL)-1,3,4-OXADIAZOLE-2-CARBOXYLATE

- Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate, AldrichCPR

- Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate (ACI)

- AKOS001805000

- 931760-32-6

- CS-10443

- MFCD14743926

- ETHYL5-(4-BROMOPHENYL)-1,3,4-OXADIAZOLE-2-CARBOXYLATE

- CCG-129851

-

- InChIKey: ZOZDFQUVDQQEMJ-UHFFFAOYSA-N

- Inchi: 1S/C11H9BrN2O3/c1-2-16-11(15)10-14-13-9(17-10)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3

- SMILES: BrC1C=CC(=CC=1)C1=NN=C(C(=O)OCC)O1

Computed Properties

- Exact Mass: 295.97965g/mol

- Hydrogen Bond Donor Count: 0

- Hydrogen Bond Acceptor Count: 5

- Rotatable Bond Count: 4

- Monoisotopic Mass: 295.97965g/mol

- Heavy Atom Count: 17

- Complexity: 269

- Isotope Atom Count: 0

- Defined Atom Stereocenter Count: 0

- Undefined Atom Stereocenter Count : 0

- Defined Bond Stereocenter Count: 0

- Undefined Bond Stereocenter Count: 0

- Covalently-Bonded Unit Count: 1

- XLogP3: 2.7

- Topological Polar Surface Area: 65.2

Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate Pricemore >>

| Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P00IHYI-100mg |

ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate |

931760-32-6 | 95% | 100mg |

$87.00 | 2024-04-20 | |

| A2B Chem LLC | AI62282-100mg |

Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate |

931760-32-6 | 98% | 100mg |

$51.00 | 2024-07-18 | |

| Aaron | AR00II6U-100mg |

Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate |

931760-32-6 | 98% | 100mg |

$33.00 | 2025-02-13 | |

| abcr | AB594608-250mg |

Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate; . |

931760-32-6 | 250mg |

€186.20 | 2024-07-19 | ||

| Alichem | A019137130-1g |

Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate |

931760-32-6 | 95% | 1g |

$573.30 | 2023-08-31 | |

| Ambeed | A945530-100mg |

Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate |

931760-32-6 | 97% | 100mg |

$36.0 | 2025-02-22 | |

| Chemenu | CM529998-1g |

Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate |

931760-32-6 | 97% | 1g |

$317 | 2024-07-19 | |

| Crysdot LLC | CD11010844-1g |

Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate |

931760-32-6 | 97% | 1g |

$579 | 2024-07-19 | |

| TRC | E904473-10mg |

Ethyl 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-carboxylate |

931760-32-6 | 10mg |

$ 50.00 | 2022-06-05 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSY332-100mg |

ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate |

931760-32-6 | 95% | 100mg |

¥259.0 |

Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate Synthesis

Synthetic Circuit 1

Reaction Conditions

1.1 Catalysts: 3,4,5,6-Tetra-9H-carbazol-9-yl-1,2-benzenedicarbonitrile Solvents: Dichloromethane ; 5 h, 25 °C

Reference

Synthetic Circuit 2

Reaction Conditions

1.1 Solvents: Dichloromethane ; 12 h, 25 °C

Reference

- Catalyst-Free Visible-Light-Promoted Cyclization of Aldehydes: Access to 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives, ACS Omega, 2021, 6(40), 26699-26706

Synthetic Circuit 3

Reaction Conditions

1.1 Catalysts: 3,4,5,6-Tetra-9H-carbazol-9-yl-1,2-benzenedicarbonitrile Solvents: Dichloromethane ; 5 h, rt

Reference

- Method for synthesizing 1,3,4-oxadiazole heterocyclic compound and its application in preparation of drug, China, , ,

Synthetic Circuit 4

Reaction Conditions

1.1 Reagents: tert-Butanol Catalysts: 5H-Pyrrolo[2,1-c]-1,2,4-triazolium, 6,7-dihydro-2-(2,3,4,5,6-pentafluorophenyl)-… Solvents: 1,2-Dichloroethane ; 5 min, 0 °C

1.2 Reagents: N,N,N′,N′-Tetramethylethylenediamine ; 10 h, 0 °C; 10 h, 0 °C

1.2 Reagents: N,N,N′,N′-Tetramethylethylenediamine ; 10 h, 0 °C; 10 h, 0 °C

Reference

- N-Heterocyclic Carbene-Catalyzed Cyclization of Aldehydes with α-Diazo Iodonium Triflate: Facile Access to 2,5-Disubstituted 1,3,4-Oxadiazoles, Organic Letters, 2021, 23(11), 4185-4190

Synthetic Circuit 5

Reaction Conditions

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 8 h, rt

1.2 Reagents: Tosyl chloride , Triethylamine ; overnight, rt

1.2 Reagents: Tosyl chloride , Triethylamine ; overnight, rt

Reference

- Intramolecular Cycloadditions of Photogenerated Azaxylylenes with Oxadiazoles Provide Direct Access to Versatile Polyheterocyclic Ketopiperazines Containing a Spiro-oxirane Moiety, Organic Letters, 2015, 17(3), 438-441

Synthetic Circuit 6

Reaction Conditions

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 18 h, 0 °C → rt

1.2 Reagents: Tosyl chloride , Triethylamine ; 36 h, rt

1.2 Reagents: Tosyl chloride , Triethylamine ; 36 h, rt

Reference

- Preparing method and application of 1,3,4-oxadiazole oxime derivative for controlling plant diseases, China, , ,

Synthetic Circuit 7

Reaction Conditions

1.1 Reagents: Sodium carbonate Solvents: Acetonitrile ; 12 h, rt

Reference

- Visible Light-Induced Coupling Cyclization Reaction of α-Diazosulfonium Triflates with α-Oxocarboxylic Acids or Alkynes, Journal of Organic Chemistry, 2022, 87(24), 16604-16616

Synthetic Circuit 8

Reaction Conditions

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 1 h, -10 °C; 8 h, rt

1.2 Reagents: Tosyl chloride ; 12 h, rt

1.2 Reagents: Tosyl chloride ; 12 h, rt

Reference

- Oxazolyl steroid derivative for controlling plant pests, China, , ,

Synthetic Circuit 9

Reaction Conditions

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 6 h, rt

1.2 Reagents: Tosyl chloride ; 18 h, rt

1.2 Reagents: Tosyl chloride ; 18 h, rt

Reference

- Synthesis, fungicidal activity, and 3D-QSAR of tetrazole derivatives containing phenyloxadiazole moieties, Bioorganic & Medicinal Chemistry Letters, 2021, 34,

Synthetic Circuit 10

Reaction Conditions

1.1 Catalysts: Phosphorus oxychloride ; 3 h, 90 °C

1.2 Solvents: Water ; cooled

1.2 Solvents: Water ; cooled

Reference

- Design and synthesis of 2,5-disubstituted oxadiazole as novel PTP1B inhibitors, International Journal of Pharmaceutical and Phytopharmacological Research, 2014, 3(5), 383-386

Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate Raw materials

- 4-Bromobenzaldehyde

- 1,2-Benziodoxole-1(3H)-acetic acid, α-diazo-3-oxo-, ethyl ester

- ethyl 2-chloro-2-oxo-acetate

- 4-Bromobenzohydrazide

- 2-(4-Bromophenyl)-2-oxoacetic acid

Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate Preparation Products

Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate Suppliers

SHANG HAI YUAN YE Biotechnology Co., Ltd.

(CAS:931760-32-6)

MR./MRS.:TANG SI LEI

Phone:15026964105

Email:2881489226@qq.com

Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate Related Literature

-

Alexander P. Voronin,Tatyana V. Volkova,Andrey B. Ilyukhin,Alexey N. Proshin,German L. Perlovich CrystEngComm, 2020,22, 349-360

-

Jouni Karjalainen,Juha Vaara,Michal Straka,Perttu Lantto Phys. Chem. Chem. Phys., 2015,17, 7158-7171

-

4. A new solvent polymeric membrane electrode incorporating poly(N-isopropylacrylamide) as a polymer†Takayo Moriuchi-Kawakami,Hiroyuki Kurikawa,Hiroya Matsumoto,Yasuhiko Shibutani Analyst, 2011,136, 4141-4143

-

Craig C. Robertson,Anthony J. H. M. Meijer,Jim A. Thomas Dalton Trans., 2018,47, 12300-12307

-

Yong-Ze Pan,Qiu-Yan Hua,Li-Shan Lin,Yi-Bo Qiu,Jun-Liang Liu,Ai-Ju Zhou,Ji-Dong Leng Inorg. Chem. Front., 2020,7, 2335-2342

-

Mallu Chenna Reddy,Rajendran Manikandan,Masilamani Jeganmohan Chem. Commun., 2013,49, 6060-6062

-

Ahmet Ucar,Eva González-Fernández,Matteo Staderini,Nicolaos Avlonitis,Alan F. Murray,Mark Bradley,Andrew R. Mount Analyst, 2020,145, 975-982

931760-32-6 (Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate) Related Products

- 168916-68-5((His32,Leu34)-Neuropeptide Y (32-36) H-His-Arg-Leu-Arg-Tyr-NH2)

- 180597-83-5(4-(Bromomethyl)-5-methyl-3-phenylisoxazole)

- 15059-52-6(Dysprosium(III) chloride hexahydrate)

- 104680-36-6(2-Thiophenecarboxylicacid, 3-hydrazinyl-4-methyl-, methyl ester)

- 148505-45-7(4-(4-Nitrophenoxy)piperidine Hydrochloride)

- 163361-25-9(N-methylpiperazine-1-carboxamide)

- 196413-73-7((CYS(ET)2,7)-ALPHA-CGRP (HUMAN))

- 161117-84-6(tert-butyl N-(2-iodophenyl)carbamate)

- 15790-54-2(Sodium, propyl-(6CI,7CI,8CI,9CI))

- 107-09-5(2-bromoethan-1-amine)

Recommended suppliers

Amadis Chemical Company Limited

(CAS:931760-32-6)Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate

Purity:99%

Quantity:1g

Price($):219.0

atkchemica

(CAS:931760-32-6)Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate

Purity:95%+

Quantity:1g/5g/10g/100g

Price($):discuss personally